Cas no 1438-62-6 (13-Epi-Manool)

13-Epi-Manool is a diterpenoid compound structurally related to manool, characterized by its unique epimeric configuration at the C-13 position. This compound is of interest in organic chemistry and natural product research due to its role as a precursor in the synthesis of bioactive derivatives and its potential applications in medicinal chemistry. Its distinct stereochemistry offers opportunities for selective functionalization, making it valuable for studying structure-activity relationships. 13-Epi-Manool is typically isolated from natural sources or synthesized via semi-synthetic routes, ensuring high purity for research purposes. Its stability and well-defined chemical properties facilitate its use in mechanistic studies and the development of novel terpenoid-based compounds.
13-Epi-Manool structure
13-Epi-Manool structure
商品名:13-Epi-Manool
CAS番号:1438-62-6
MF:C20H34O
メガワット:290.48300
CID:163120
PubChem ID:238792

13-Epi-Manool 化学的及び物理的性質

名前と識別子

    • 1-Naphthalenepropanol, a-ethenyldecahydro-a,5,5,8a-tetramethyl-2-methylene-,(aS,1S,4aS,8aS)-
    • 1-Naphthalenepropanol,.alp
    • 13-Epimanool
    • Epi-13-Manool
    • Epimanool
    • Labda-8(20),14-dien-13-ol, (13S)-
    • [ "" ]
    • 596-85-0
    • NSC-43329
    • F82728
    • FT-0772333
    • 8(17)14-Labdadien-13-ol - Picea sitchensis (sitka spruce)
    • Labda-8(20),14-dien-13-ol, (13R)-
    • 1438-62-6
    • 106631-38-3
    • NSC43329
    • Labda-8(20), (13R)-
    • 1-Naphthalenepropanol, alpha-ethenyldecahydro-alpha,5,5,8a-tetramethyl-2-methylene-
    • 1-Naphthalenepropanol,5,5,8a-tetramethyl-2-methylene-, [1S-[1.alpha.(S*),4a.beta.,8a.alpha.]]-
    • DTXSID90859504
    • SCHEMBL16984814
    • 5-(5,5,8a-Trimethyl-2-methylenedecahydro-1-naphthalenyl)-3-methyl-1-penten-3-ol #
    • 5-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-1-en-3-ol
    • NSC-165961
    • NSC165961
    • XL170623
    • CECREIRZLPLYDM-UHFFFAOYSA-N
    • 1-Naphthalenepropanol, .alpha.-ethenyldecahydro-.alpha.,5,5,8a-tetramethyl-2-methylene-
    • Vitexifolin A
    • Manool
    • 13-epi-manool
    • (3S)-3-methyl-5-((1S,4aS,8aS)-5,5,8a-trimethyl-2-methylenedecahydronaphthalen-1-yl)pent-1-en-3-ol
    • FS-9514
    • (aS,1S,4aS,8aS)-a-Ethenyldecahydro-a,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol; (13S)-Manool; 13-Epimanool; Epimanool
    • 1-NAPHTHALENE-PROPANOL
    • DTXSID4022072
    • CHEMBL561922
    • CS-0016303
    • (5S,9S,10S,13S)-labda-8(17),14-dien-13-ol
    • SCHEMBL248885
    • 1-Naphthalenepropanol, alpha-ethenyldecahydro-alpha,5,5,8a-tetramethyl-2-methylene-, (1S-(1alpha(R*),4abeta,8aalpha))-
    • (13S)-Labda-8(20),14-dien-13-ol
    • (S)-3-Methyl-5-((1S,4aS,8aS)-5,5,8a-trimethyl-2-methylenedecahydronaphthalen-1-yl)pent-1-en-3-ol
    • 1-Naphthalenepropanol, .alpha.-ethenyldecahydro-.alpha.,5,5,8a-tetramethyl-2-methylene-, [1S-[1.alpha.(R*),4a.beta.,8a.alpha.]]-
    • labda-8(17),14-dien-13(S)-ol
    • HY-N1039
    • AKOS032962540
    • (13S)-manool
    • Q27146459
    • (13S)-labda-8(17),14-dien-13-ol
    • delta8(20),14-Labdadien-13alpha-ol
    • (3S)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol
    • CHEBI:76944
    • (3S)-3-methyl-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidenedecahydronaphthalen-1-yl]pent-1-en-3-ol
    • (3S)-3-methyl-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylenedecahydronaphthalen-1-yl]pent-1-en-3-ol
    • 13-Epi-Manool
    • インチ: InChI=1S/C20H34O/c1-7-19(5,21)14-11-16-15(2)9-10-17-18(3,4)12-8-13-20(16,17)6/h7,16-17,21H,1-2,8-14H2,3-6H3/t16-,17-,19-,20+/m1/s1
    • InChIKey: CECREIRZLPLYDM-LFGUQSLTSA-N
    • ほほえんだ: C=C[C@@](CC[C@@H]1C(=C)CC[C@@H]2C(CCC[C@@]12C)(C)C)(C)O

計算された属性

  • せいみつぶんしりょう: 290.26100
  • どういたいしつりょう: 290.260965704g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 422
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 4
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.7

じっけんとくせい

  • 色と性状: Oil
  • 密度みつど: 0.9±0.1 g/cm3
  • ふってん: 368.2±11.0 °C at 760 mmHg
  • フラッシュポイント: 118.2±15.6 °C
  • PSA: 20.23000
  • LogP: 5.50240
  • じょうきあつ: 0.0±1.9 mmHg at 25°C

13-Epi-Manool セキュリティ情報

13-Epi-Manool 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
E381430-1mg
13-Epi-Manool
1438-62-6
1mg
$213.00 2023-05-18
TargetMol Chemicals
TN2611-5 mg
13-Epimanool
1438-62-6 98%
5mg
¥ 2,760 2023-07-11
TRC
E381430-100mg
13-Epi-Manool
1438-62-6
100mg
$ 9200.00 2023-09-07
Ambeed
A291447-5mg
(S)-3-Methyl-5-((1S,4aS,8aS)-5,5,8a-trimethyl-2-methylenedecahydronaphthalen-1-yl)pent-1-en-3-ol
1438-62-6 98+%
5mg
$222.0 2024-04-23
TRC
E381430-10mg
13-Epi-Manool
1438-62-6
10mg
$1688.00 2023-05-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E15460-5mg
13-Epimanool
1438-62-6 ,HPLC≥98%
5mg
¥4640.0 2023-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2611-1 mg
13-Epimanool
1438-62-6
1mg
¥2035.00 2022-04-26
TRC
E381430-5mg
13-Epi-Manool
1438-62-6
5mg
$959.00 2023-05-18
TargetMol Chemicals
TN2611-5mg
13-Epimanool
1438-62-6
5mg
¥ 2760 2024-07-20
A2B Chem LLC
AE93393-1mg
1-Naphthalenepropanol,.alp
1438-62-6 >98%
1mg
$599.00 2024-01-04

13-Epi-Manool 関連文献

13-Epi-Manoolに関する追加情報

Chemical Profile of CAS No. 1438-62-6 and 13-Epi-Manool

The compound with the CAS No. 1438-62-6 is a naturally occurring chemical entity that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its unique numerical identifier, belongs to a class of molecules that exhibit promising biological activities. Its structural and functional properties have been extensively studied, leading to a deeper understanding of its potential applications in drug development and therapeutic interventions.

In recent years, the compound has been the subject of numerous research studies aimed at elucidating its mechanism of action and exploring its pharmacological relevance. The 13-Epi-Manool, a derivative of this compound, has been particularly noted for its distinct chemical structure and biological efficacy. This derivative has shown remarkable potential in preclinical studies, particularly in the context of anti-inflammatory and antioxidant properties.

The structural uniqueness of CAS No. 1438-62-6 and its derivatives like 13-Epi-Manool lies in their complex molecular architecture, which includes multiple functional groups that contribute to their biological activity. These functional groups interact with various biological targets, leading to a wide range of pharmacological effects. The compound’s ability to modulate cellular signaling pathways has made it an attractive candidate for further investigation in the development of novel therapeutic agents.

Recent advancements in chemical synthesis have enabled researchers to produce high-purity forms of these compounds, facilitating more accurate and reliable experimental outcomes. The synthesis of 13-Epi-Manool, for instance, has been refined to achieve optimal yields and minimal impurities, ensuring that subsequent biological assays are conducted under stringent conditions.

The biological activity of CAS No. 1438-62-6 and 13-Epi-Manool has been particularly studied for its potential in treating chronic inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including arthritis, cardiovascular diseases, and certain types of cancer. The anti-inflammatory properties of these compounds have been demonstrated in vitro and in vivo models, suggesting their therapeutic potential.

Moreover, the antioxidant properties of 13-Epi-Manool have been highlighted in several studies, where it has shown the ability to scavenge free radicals and protect cells from oxidative damage. Oxidative stress is implicated in various diseases, including neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease. The ability of 13-Epi-Manool to mitigate oxidative stress makes it a promising candidate for further research in this area.

Another area of interest is the potential role of these compounds in modulating immune responses. The immune system plays a crucial role in defending the body against pathogens and maintaining homeostasis. However, dysregulation of immune responses can lead to autoimmune diseases and chronic inflammation. Studies have indicated that CAS No. 1438-62-6 and its derivatives can influence immune cell function, potentially offering therapeutic benefits in autoimmune conditions.

The pharmacokinetic profile of 13-Epi-Manool has also been a focus of research efforts. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its clinical efficacy and safety. Preliminary studies have shown that 13-Epi-Manool exhibits favorable pharmacokinetic properties, including good bioavailability and moderate metabolic clearance rates.

In conclusion, the compound identified by CAS No. 1438-62-6 and its derivative 13-Epi-Manool represent significant advancements in the field of pharmaceutical chemistry. Their unique structural features and diverse biological activities make them valuable candidates for further research and development. As our understanding of their mechanisms of action continues to grow, so too does the potential for these compounds to contribute to novel therapeutic strategies across various medical disciplines.

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